3-(Pyridin-2-ylamino)benzonitrile
Description
Properties
IUPAC Name |
3-(pyridin-2-ylamino)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c13-9-10-4-3-5-11(8-10)15-12-6-1-2-7-14-12/h1-8H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJNUPVMGXKWTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=CC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr) of 4-Aminobenzonitrile with 2-Halopyridines
A primary method for synthesizing 3-(Pyridin-2-ylamino)benzonitrile involves the coupling of 4-aminobenzonitrile with 2-halopyridines, particularly 2,6-dichloro-3-nitropyridine or related halogenated pyridines, under heating conditions without solvents or in polar aprotic solvents such as dimethylformamide (DMF).
Example from literature : Coupling 4-aminobenzonitrile with 2,6-dichloro-3-nitropyridine at 140 °C for 4 hours under nitrogen atmosphere without solvent yielded 4-(6-chloro-3-nitropyridin-2-ylamino)benzonitrile intermediate in 73% yield. This intermediate can subsequently be reduced to the corresponding amino derivative.
When 4-aminobenzonitrile is reacted with dichloronitrobenzene derivatives in DMF with bases like triethylamine or potassium tert-butoxide (t-BuOK) at room temperature, corresponding N-(4-cyanophenyl)-chloro-nitroaniline intermediates are obtained in moderate to high yields (64–89%).
Reduction of Nitro Intermediates to Amino Derivatives
The nitro-substituted intermediates formed during the coupling step are typically reduced to the corresponding amino compounds using reducing agents such as sodium hydrosulfite dihydrate or a combination of nickel(II) chloride hydrate and sodium borohydride.
Alternative Electrochemical Synthesis
An innovative electrochemical method involves the reaction of 2-formylbenzonitrile with 2-aminopyridine under constant current electrolysis in a divided cell with a platinum cathode. This method facilitates the formation of 3-(pyridin-2-ylamino) derivatives with moderate yields (~62%) and high selectivity (>85% based on recovered starting material).
- This electrochemical approach is advantageous for its mild conditions and tolerance to various functional groups, including alkyl, alkoxy, halogens, alkynyl, cyano, amide, keto, and formyl substituents.
Reaction Conditions and Optimization
| Step | Reagents and Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Coupling of 4-aminobenzonitrile with 2,6-dichloro-3-nitropyridine | Neat heating under N₂, no solvent | 140 °C | 4 h | 73 | Solvent-free, nitrogen atmosphere |
| Coupling with dichloronitrobenzene derivatives | DMF, triethylamine or t-BuOK base | Room temperature | Variable | 64–89 | Base choice affects yield |
| Reduction of nitro intermediates | Sodium hydrosulfite dihydrate or NiCl₂·6H₂O + NaBH₄ | Ambient to reflux | Hours | 43–82 | Selective reduction to amino compounds |
| Electrochemical synthesis | Constant current electrolysis, Pt cathode, supporting electrolyte | Room temperature | 72 h | 62 | Mild, functional group tolerant, high selectivity |
Mechanistic Insights
The nucleophilic aromatic substitution involves the attack of the amino group of 4-aminobenzonitrile on the electron-deficient halogenated pyridine ring, facilitated by the presence of electron-withdrawing nitro groups that activate the pyridine ring toward substitution.
The reduction step converts the nitro group to an amino group, enabling further functionalization or biological evaluation of the compound.
In the electrochemical method, the reaction proceeds via an electrochemically generated intermediate that undergoes imine formation and subsequent cyclization to yield isoindolinone derivatives bearing the pyridin-2-ylamino substituent. Density Functional Theory (DFT) calculations support the proposed mechanism and the energetics of the intermediate species.
Representative Experimental Procedure (From Literature)
Synthesis of 4-(6-chloro-3-nitropyridin-2-ylamino)benzonitrile
Mix 4-aminobenzonitrile (1 equiv) and 2,6-dichloro-3-nitropyridine (1 equiv) in a sealed tube under nitrogen atmosphere.
Heat the mixture at 140 °C for 4 hours without solvent.
Cool and purify the crude product by recrystallization or chromatography to obtain the intermediate in 73% yield.
Dissolve the nitro intermediate in an appropriate solvent (e.g., ethanol or water).
Add sodium hydrosulfite dihydrate or a mixture of nickel(II) chloride hydrate and sodium borohydride.
Stir at room temperature or reflux until the reaction is complete (monitored by TLC or HPLC).
Isolate the amino product by filtration or extraction, followed by purification.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-2-ylamino)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzonitrile derivatives.
Scientific Research Applications
3-(Pyridin-2-ylamino)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Pyridin-2-ylamino)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the function of the target protein and modulating biological pathways. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Key Research Findings
Fluorine Substitution : Fluorine at pyridine C3 (4l, 4m) improves metabolic stability and binding affinity in medicinal compounds .
TADF Performance: Extended conjugation in OLED materials (e.g., phenoxazine-carbazole derivatives) achieves higher external quantum efficiency than non-conjugated analogs .
Ferrocene Utility : Redox-active ferrocene derivatives enable dual-mode (electrochemical/optical) sensing applications .
Q & A
Q. What are the key considerations for optimizing the synthesis of 3-(Pyridin-2-ylamino)benzonitrile using palladium-catalyzed cross-coupling reactions?
Methodological Answer: To optimize synthesis, prioritize catalyst selection (e.g., Pd(OAc)₂ with XPhos as a ligand), base choice (Cs₂CO₃ for deprotonation), and reaction temperature (typically 80–110°C). Solvent selection (e.g., toluene or DMF) affects reaction efficiency, and purification via high-performance liquid chromatography (HPLC) ensures high yields (89% reported in similar reactions). Monitor reaction progress using thin-layer chromatography (TLC) and confirm product identity via HRMS and ¹H NMR .
Q. How can researchers ensure the purity and structural integrity of this compound during synthesis?
Methodological Answer: Employ a multi-step validation protocol:
- Purification: Use gradient HPLC (e.g., 4.55–5.61 min retention times) to isolate the compound from byproducts.
- Characterization: Confirm structure via ¹H NMR (e.g., aromatic proton shifts at δ 7.2–8.5 ppm) and HRMS (exact mass matching within 1 ppm error).
- Purity Assessment: Analyze using reverse-phase HPLC with UV detection (≥98% purity threshold) .
Q. What safety precautions are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as irritant in analogs).
- Ventilation: Use fume hoods to prevent inhalation of dust/volatiles.
- Storage: Keep in airtight containers at RT, away from moisture and incompatible materials (e.g., strong oxidizers) .
Advanced Research Questions
Q. How can structural analogs of this compound be leveraged to resolve contradictory data in structure-activity relationship (SAR) studies?
Methodological Answer:
- Analog Synthesis: Prepare derivatives with systematic substitutions (e.g., fluorine at pyridine vs. benzene rings) to isolate electronic effects.
- Biological Assays: Compare inhibitory activity (e.g., IC₅₀ values) against targets like HIV reverse transcriptase. For example, fluorination at the pyridine ring (4l, IC₅₀ = 0.8 nM) enhances activity compared to non-fluorinated analogs .
- Data Reconciliation: Use statistical tools (e.g., ANOVA) to distinguish substituent-specific effects from experimental noise .
Q. What computational methods are recommended to predict the binding affinity of this compound derivatives with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., HIV RT). Focus on hydrogen bonding with pyridine-amino groups and π-π stacking with aromatic residues.
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2 Å).
- Free Energy Calculations: Apply MM-PBSA to quantify binding free energy (ΔG ~ -30 kcal/mol for high-affinity analogs) .
Q. How should researchers design experiments to investigate the role of fluorine substitution in modulating biological activity?
Methodological Answer:
- Comparative Synthesis: Synthesize paired analogs (fluorinated vs. non-fluorinated) using identical Pd-catalyzed conditions.
- Activity Profiling: Test against enzymatic targets (e.g., IC₅₀ for kinase inhibition) and correlate with electronic properties (Hammett σ values).
- Mechanistic Studies: Use ¹⁹F NMR to track fluorine’s electronic effects on reaction intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
